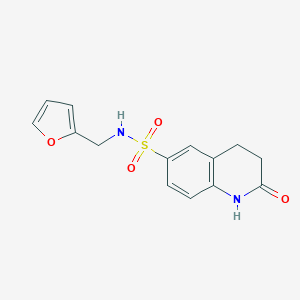![molecular formula C24H20BrN3O2 B269665 4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B269665.png)
4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide is not fully understood. However, it has been reported to act as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells. The compound has also been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential in treating diabetes by improving insulin sensitivity.
实验室实验的优点和局限性
One of the advantages of using 4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide in lab experiments is its potential as a HDAC inhibitor. HDAC inhibitors have been shown to induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells. Additionally, the compound has been reported to exhibit anti-inflammatory activity, which could be useful in studying the immune response. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could affect the results of the experiments.
未来方向
There are several future directions for the study of 4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide. One direction is to study the compound's potential as a drug candidate for cancer treatment. Further studies could investigate the compound's efficacy and toxicity in animal models and clinical trials. Another direction is to study the compound's potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, future studies could investigate the compound's mechanism of action and its potential as a HDAC inhibitor.
合成方法
The synthesis of 4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide has been reported in the literature using various methods. One of the methods involves the reaction between 4-(1H-pyrazol-1-ylmethyl)benzene-1,2-diamine and 2-bromobenzyl alcohol in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) at 80°C for 24 hours. The resulting product is then treated with benzoyl chloride in the presence of TEA and pyridine to yield 4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide.
科学研究应用
4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide has been studied for its potential applications in drug development. It has been reported to exhibit anticancer, anti-inflammatory, and antidiabetic activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential in treating diabetes by improving insulin sensitivity.
属性
产品名称 |
4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide |
|---|---|
分子式 |
C24H20BrN3O2 |
分子量 |
462.3 g/mol |
IUPAC 名称 |
4-[(2-bromophenoxy)methyl]-N-[4-(pyrazol-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C24H20BrN3O2/c25-22-4-1-2-5-23(22)30-17-19-6-10-20(11-7-19)24(29)27-21-12-8-18(9-13-21)16-28-15-3-14-26-28/h1-15H,16-17H2,(H,27,29) |
InChI 键 |
MDWYJUCOMXZDAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=CC=N4)Br |
规范 SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=CC=N4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(4-Morpholinylmethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269582.png)

![N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide](/img/structure/B269586.png)
![4-[(1,3-Benzodioxol-5-yloxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B269587.png)

![4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B269593.png)
![N-cyclopropyl-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B269594.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide](/img/structure/B269595.png)
![3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B269599.png)
![3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one](/img/structure/B269600.png)
![2-[(2-cyanophenyl)sulfanyl]-N~1~-[4-(2-morpholino-2-oxoethoxy)phenyl]benzamide](/img/structure/B269603.png)

![Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-](/img/structure/B269607.png)
![2-methyl-3-oxo-N-[2-(vinyloxy)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B269608.png)